molecular formula C21H22N4O3S2 B2855338 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 442557-05-3

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No.: B2855338
CAS No.: 442557-05-3
M. Wt: 442.55
InChI Key: ILEWMYMKHYZZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a sulfonyl group linked to a 2-methylpiperidine moiety and a thiazol-2-yl ring bearing a pyridin-4-yl group. This structure combines distinct pharmacophoric elements: the sulfonamide group may enhance solubility and binding interactions, while the thiazole and pyridine rings contribute to aromatic stacking and hydrogen bonding.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-15-4-2-3-13-25(15)30(27,28)18-7-5-17(6-8-18)20(26)24-21-23-19(14-29-21)16-9-11-22-12-10-16/h5-12,14-15H,2-4,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEWMYMKHYZZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Adjuvant-Potentiating Benzamide Derivatives

Compound Sulfonyl Substituent Thiazole Substituent Key Biological Activity
2D216 Piperidin-1-yl 2,5-Dimethylphenyl Prolongs NF-κB signaling
2E151 4-Propylpiperidin-1-yl 2,5-Dimethylphenyl Enhances IL-6/TNF-α with MPLA
Target Compound 2-Methylpiperidin-1-yl Pyridin-4-yl Hypothesized superior solubility and target affinity

Analogs with Pyridin-2-yl Thiazole Moieties

provides IC50 data for N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide derivatives, highlighting the impact of benzamide substituents on potency:

  • Compound 14 : N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(trifluoromethoxy)benzamide (IC50 = 5.5 µM)
  • Compound 18 : 4-Chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (IC50 = 1.3 µM)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF3O) enhance potency compared to electron-donating groups (e.g., acetyl, IC50 = 14.8 µM) .
  • The target compound’s pyridin-4-yl substituent (vs.

Sulfonamide Variants in Fragment-Based Drug Discovery

lists analogs like 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, which share the sulfonyl-thiazole scaffold but differ in sulfonyl substituents (ethyl vs. 2-methylpiperidine). The 2-methylpiperidine group in the target compound may offer improved steric compatibility with hydrophobic enzyme pockets compared to simpler alkylsulfonyl groups .

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Sulfonyl Group : Piperidine-based sulfonyl groups enhance adjuvant activity compared to dimethylsulfamoyl (e.g., compound 50 in ) .
  • Thiazole Substituent : Pyridin-4-yl may confer unique hydrogen-bonding interactions versus pyridin-2-yl or aryl groups, though biological validation is needed.
  • Electron Effects : Electron-withdrawing benzamide substituents improve potency in enzyme inhibition models .

Pyridin-4-yl could target distinct immune or enzymatic pathways compared to pyridin-2-yl analogs.

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